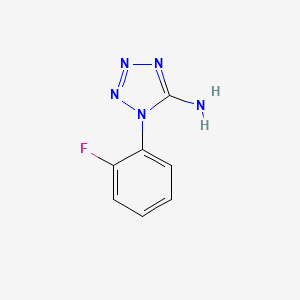

1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is a chemical compound with the molecular formula C10H9FN4 It is a derivative of tetrazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can occur at the fluorine atom or the nitrogen atoms within the tetrazole ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution reactions may involve nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation products may include carboxylic acids or ketones.

Reduction products can include various amines.

Scientific Research Applications

1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.

Molecular Targets and Pathways Involved:

Antimicrobial Action: The compound may target bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Action: It may interact with cellular signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is unique due to its specific structural features, such as the presence of the fluorine atom and the tetrazole ring. Similar compounds include:

1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with the fluorine atom at a different position on the phenyl ring.

1-(2-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with a chlorine atom instead of fluorine.

1-(2-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-amine: Similar structure but with a methoxy group instead of fluorine.

These compounds may exhibit different biological activities and chemical properties due to the variations in their substituents.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

1-(2-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-amine is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C7H6FN5

- Molecular Weight : 165.15 g/mol

- CAS Number : 50907-19-2

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like fluorine enhances the anticancer activity of tetrazole derivatives.

These findings suggest a potential for developing this compound as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tetrazoles are known to inhibit bacterial growth by interfering with nucleic acid synthesis and other cellular processes. Preliminary results indicate that this compound exhibits moderate antibacterial activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

The exact mechanism of action for the biological activities of this compound is still under investigation. However, it is hypothesized that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : Similar tetrazole derivatives have been shown to inhibit key enzymes involved in tumor progression.

- Induction of Apoptosis : Evidence suggests that certain tetrazoles can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involving a series of tetrazole derivatives demonstrated their efficacy in reducing tumor size in animal models. The study highlighted the potential of substituting different functional groups to enhance biological activity.

Study Overview

- Objective : To evaluate the anticancer efficacy of various tetrazole derivatives in vivo.

- Methodology : Mice were treated with different concentrations of tetrazole compounds and monitored for tumor growth.

Results :

The study found that compounds similar to this compound significantly reduced tumor volume compared to controls.

Properties

IUPAC Name |

1-(2-fluorophenyl)tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-5-3-1-2-4-6(5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUIOCOMRVEIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NN=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.